Synthesis of Diphenylsilanediol from Diphenyldichlorosilane: A Technical Guide
Synthesis of Diphenylsilanediol from Diphenyldichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of diphenylsilanediol from its precursor, diphenyldichlorosilane. Diphenylsilanediol is a crucial organosilicon compound, serving as a versatile intermediate in the synthesis of various organosilicon materials, including phenylsilicone resins, rubbers, and oils.[1] It also finds applications as a structural control agent in silicone rubber and as a modifier for various polymers to impart desirable properties like thermal resistance and aging resistance.[1] Furthermore, diphenylsilanediol has been investigated for its potential anticonvulsant properties.[2] The primary and most direct method for its preparation is the hydrolysis of diphenyldichlorosilane.[1][2]
Core Reaction: Hydrolysis of Diphenyldichlorosilane
The fundamental chemical transformation involves the replacement of the two chlorine atoms on the silicon in diphenyldichlorosilane with hydroxyl (-OH) groups from water. This reaction produces diphenylsilanediol and hydrochloric acid (HCl) as a byproduct. The overall reaction is as follows:
Ph₂SiCl₂ + 2H₂O → Ph₂Si(OH)₂ + 2HCl
A significant challenge in this synthesis is managing the hydrochloric acid byproduct, which can catalyze the self-condensation of diphenylsilanediol to form polymeric siloxanes, thereby reducing the yield of the desired monomeric diol.[3][4] Various experimental protocols have been developed to mitigate this issue, primarily by controlling reaction conditions and neutralizing the HCl as it forms.
Reaction Pathway
The hydrolysis of diphenyldichlorosilane proceeds in a stepwise manner. The first chlorine atom is replaced by a hydroxyl group to form an intermediate, diphenylchlorosilanol, which is then further hydrolyzed to yield the final product, diphenylsilanediol.
Caption: Stepwise hydrolysis of diphenyldichlorosilane.
Experimental Protocols
Several methods for the synthesis of diphenylsilanediol from diphenyldichlorosilane have been reported. The key variations lie in the solvent system, the method of HCl neutralization, and the purification procedure.
Protocol 1: Hydrolysis in a Heterogeneous Solvent System
This method, adapted from the work of Hyde and DeLong, utilizes a mixture of organic solvents and water to control the hydrolysis reaction.[5]
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Reagents and Materials:
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Diphenyldichlorosilane (200 g)
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Toluene (154 ml, divided into two 77 ml portions)
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t-Amyl alcohol (161 ml)
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Water (666 ml)
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Reaction vessel with stirring and cooling capabilities
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Filtration apparatus
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-
Procedure:
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Prepare a heterogeneous mixture of 77 ml of toluene, 161 ml of t-amyl alcohol, and 666 ml of water in a reaction vessel.
-
Maintain the temperature of the mixture at 25°C using a cooling coil.
-
Dissolve 200 g of diphenyldichlorosilane in the remaining 77 ml of toluene.
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Add the diphenyldichlorosilane solution dropwise to the stirred aqueous mixture over approximately 30 minutes.
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After the addition is complete, continue stirring for an additional 10 minutes.
-
Filter the resulting crystalline product by suction.
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Wash the crystals with water until the filtrate is free of acid.
-
Air-dry the purified crystals.
-
-
Purification:
-
Further purification can be achieved by recrystallization from a mixture of warm methyl ethyl ketone and chloroform.[5]
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Protocol 2: Hydrolysis with Bicarbonate Neutralization
This protocol involves the direct hydrolysis of diphenyldichlorosilane in water, followed by neutralization of the resulting HCl with sodium or potassium bicarbonate in an acetone solution. This method is reported to give essentially quantitative yields.[6]
-
Reagents and Materials:
-
Diphenyldichlorosilane
-
Water (at least 2 parts by weight per part of diphenyldichlorosilane)
-
Acetone
-
Sodium bicarbonate or Potassium bicarbonate
-
Filtration apparatus
-
-
Procedure:
-
Add diphenyldichlorosilane with stirring to the water. The diphenylsilanediol will precipitate as a solid.
-
Separate the crude, wet diphenylsilanediol (contaminated with HCl) by filtration.
-
Dissolve the crude product in acetone. The amount of acetone should be sufficient to fully dissolve the diol (typically 0.5 to 3 parts by weight per part of crude diol).
-
Add a sufficient amount of sodium bicarbonate or potassium bicarbonate to the acetone solution to neutralize the HCl, achieving a final pH of 5.5 to 6.8.[6]
-
Filter the mixture to remove the inorganic salts (e.g., sodium chloride).
-
Precipitate the pure diphenylsilanediol by adding the acetone filtrate to a sufficient amount of water.
-
Recover the precipitated diol by filtration and dry at 40-70°C.
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Protocol 3: Hydrolysis in the Presence of an Acid Acceptor
This method employs a base, such as aniline or pyridine, directly in the reaction mixture to act as an acid acceptor, neutralizing the HCl as it is formed.[3][7]
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Reagents and Materials:
-
Diphenyldichlorosilane
-
Aniline or Pyridine (as acid acceptor)
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Anhydrous ether or other inert organic solvent
-
Reaction vessel
-
-
Procedure:
-
Dissolve diphenyldichlorosilane in an inert organic solvent like anhydrous ether.
-
Add the acid acceptor (e.g., aniline) to the solution.
-
Perform a controlled hydrolysis by the slow addition of water. The HCl generated is immediately neutralized by the aniline, forming aniline hydrochloride.
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The diphenylsilanediol can be isolated from the reaction mixture after removing the salt byproduct.
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Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthesis protocols.
| Parameter | Protocol 1 (Hyde & DeLong)[5] | Protocol 2 (Bicarbonate Neutralization)[6] | Method with Aniline[3] | Method with NaHCO₃[3] |
| Starting Material | Diphenyldichlorosilane | Diphenyldichlorosilane | Diphenyldichlorosilane | Diphenyldichlorosilane |
| Yield | 93% | ~93.4% | 93% | 90% |
| Purity | High (recrystallized) | Good Purity | High (recrystallized) | - |
| Melting Point (°C) | 148 (dec.) | 157.8-158.4 | - | - |
| Reaction Temp. | 25°C | Ambient | ~50°C (exothermic) | ~50°C (exothermic) |
| Key Reagents | Toluene, t-Amyl alcohol, H₂O | H₂O, Acetone, NaHCO₃/KHCO₃ | Aniline, Ether | NaHCO₃, Acetone |
| Final pH | - | 5.5 - 6.8 | - | - |
General Experimental Workflow
The synthesis of diphenylsilanediol from diphenyldichlorosilane generally follows a consistent sequence of steps, from the initial reaction to the final isolation of the pure product.
Caption: General workflow for diphenylsilanediol synthesis.
Safety and Handling
-
Diphenyldichlorosilane: This compound is corrosive and reacts readily with moisture in the air to release HCl gas.[8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9]
-
Diphenylsilanediol: The product is a combustible solid that can cause irritation to the skin, eyes, and respiratory system.[1] Standard safe handling procedures for chemical powders should be followed.
-
Reaction Hazards: The hydrolysis reaction is exothermic and produces corrosive hydrochloric acid.[4] Adequate cooling and pressure relief should be considered, especially for larger-scale syntheses.
By carefully selecting the appropriate protocol and adhering to safety precautions, high-purity diphenylsilanediol can be reliably synthesized for use in further research and development.
References
- 1. Page loading... [guidechem.com]
- 2. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 7. Diphenylsilanediol | 947-42-2 [chemicalbook.com]
- 8. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 9. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
